![molecular formula C10H8F3N3 B3011493 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 209180-60-9](/img/structure/B3011493.png)
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is an important intermediate in the synthesis of various pharmaceuticals and pesticides . It has been used in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Synthesis Analysis
The synthesis of “2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” involves several steps. One method involves taking 2-chloro-3-trifluoromethyl aniline as a raw material, introducing methylthio on the 2-chloro-3-trifluoromethyl aniline, reacting with sulfonyl chloride to convert the methylthio into chloromethyl, and then neutralizing and hydrogenating to obtain pure 2-methyl-3-trifluoromethyl aniline . Another method involves the condensation of 2-methyl-3-trifluoromethyl aniline, aryl/heteroaryl aldehydes, and dimethylphosphite in the presence of chitosan as a catalyst .Safety And Hazards
The safety data sheet for a similar compound, Methyl-3-(trifluoromethyl)aniline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-5-6-16(15-9)8-4-2-1-3-7(8)14/h1-6H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEOSKFGQSXNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

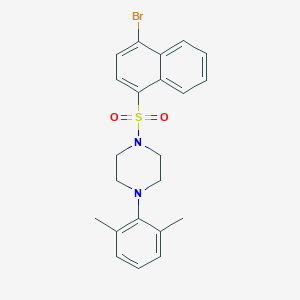
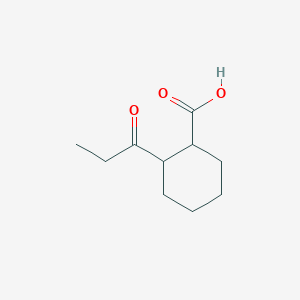
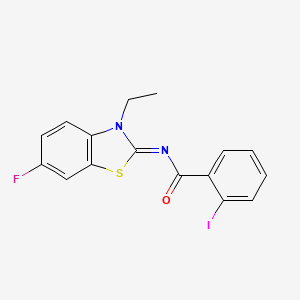
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011416.png)
![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011417.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)
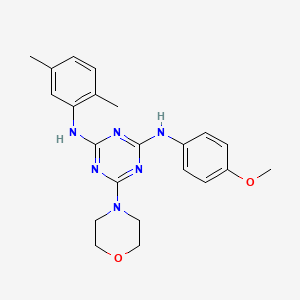
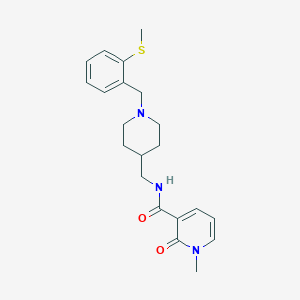
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)
![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)

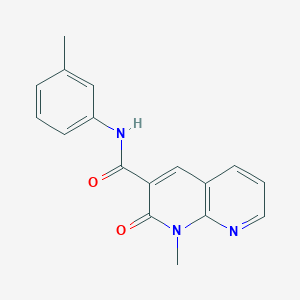
![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)